Cas no 1261969-95-2 (4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid)
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid
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- MDL: MFCD18323219
- Inchi: 1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)13-7-10-15(17(20)21)16(11-13)24-4/h5-11,19H,1-4H3,(H,20,21)
- InChI Key: YVSUHCWXIPIEHI-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C2C=CC(C(=O)O)=C(C=2)OC)=CC=1)(NC(C)(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 555
- XLogP3: 3
- Topological Polar Surface Area: 101
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB330498-5 g |
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95%; . |
1261969-95-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB330498-5g |
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95%; . |
1261969-95-2 | 95% | 5g |
€1159.00 | 2025-03-19 |
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid Suppliers
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid
Recent Advances in the Study of 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid (CAS: 1261969-95-2)
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid (CAS: 1261969-95-2) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a therapeutic agent, particularly in the context of inflammatory diseases and cancer. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, pharmacological properties, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid. The researchers demonstrated that this compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. In vitro experiments using human macrophages showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a novel anti-inflammatory agent.
Further research has explored the compound's role in oncology. A preclinical study conducted by a team at the University of Cambridge revealed that 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated PI3K/AKT/mTOR pathways. The compound's ability to induce apoptosis while sparing normal cells makes it a promising candidate for targeted cancer therapy.
From a chemical perspective, recent structural-activity relationship (SAR) studies have provided insights into how modifications to the t-butylsulfamoyl and methoxy groups affect the compound's bioavailability and target binding affinity. These findings, published in Bioorganic & Medicinal Chemistry Letters, could guide the development of more potent derivatives with improved pharmacokinetic properties.
Looking forward, several pharmaceutical companies have included 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid in their drug discovery pipelines. While current research is primarily at the preclinical stage, the compound's dual activity against inflammation and cancer makes it particularly attractive for further development. Future studies will need to address challenges related to formulation optimization and in vivo efficacy before clinical trials can be initiated.
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